N-Acetyl-beta-alanine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-beta-alanine-d3 is an isotope-labeled analog of N-Acetyl-beta-alanine. This compound is used primarily in scientific research due to its unique properties and applications. It is an abnormal amino acid metabolite formed in patients with isovaleric acidemia, a rare metabolic disorder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetyl-beta-alanine-d3 can be synthesized through chemical and biological methods. The chemical synthesis involves the acetylation of beta-alanine with acetic anhydride in the presence of a catalyst. The reaction conditions typically require high temperatures and pressures, as well as strongly acidic or alkaline environments .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of whole-cell catalytic methods. These methods are highly efficient and can achieve high product concentrations. The biological synthesis pathways involve the use of specific enzymes that catalyze the acetylation process under mild conditions, making it a more environmentally friendly option .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-beta-alanine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions can vary but often involve controlled temperatures and pressures to optimize yield and purity .
Major Products Formed
The major products formed from these reactions include acetate, beta-alanine, and various derivatives of this compound, depending on the specific reaction and conditions used .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-beta-alanine-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and as a standard in analytical chemistry.
Biology: It is used in studies related to amino acid metabolism and enzyme activity.
Medicine: It is used in research related to metabolic disorders, particularly isovaleric acidemia.
Industry: It is used in the production of pharmaceuticals, food additives, and cosmetics.
Wirkmechanismus
The mechanism of action of N-Acetyl-beta-alanine-d3 involves its participation in metabolic pathways where it is deacetylated by specific enzymes to form beta-alanine and acetate. This process is crucial in the metabolism of amino acids and the regulation of various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylalanine: Similar in structure but differs in the position of the acetyl group.
Beta-Alanine: The non-acetylated form of N-Acetyl-beta-alanine-d3.
N-Acetyl-beta-alanine: The non-deuterated analog of this compound.
Uniqueness
This compound is unique due to its isotope-labeled nature, which makes it particularly useful in tracer studies and metabolic research. Its deuterium atoms provide a distinct advantage in mass spectrometry and other analytical techniques, allowing for precise tracking and analysis .
Eigenschaften
Molekularformel |
C5H9NO3 |
---|---|
Molekulargewicht |
134.15 g/mol |
IUPAC-Name |
3-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-4(7)6-3-2-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)/i1D3 |
InChI-Schlüssel |
LJLLAWRMBZNPMO-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)NCCC(=O)O |
Kanonische SMILES |
CC(=O)NCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.